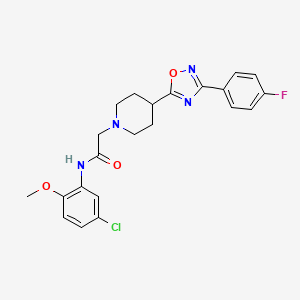
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClFN4O3 and its molecular weight is 444.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine moiety and an oxadiazole ring, which are known for their pharmacological significance. The molecular formula is C17H19ClFN3O3 with a molecular weight of approximately 367.8 g/mol.
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The oxadiazole moiety is particularly noted for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Anticancer Activity
Several studies have evaluated the anticancer properties of similar oxadiazole derivatives. For instance:
- Cytotoxicity : Compounds with oxadiazole rings have shown significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | U-937 | 2.41 | Cell cycle arrest at G0-G1 phase |
These compounds induce apoptosis via upregulation of p53 and activation of caspase pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Acetylcholinesterase Inhibition : Similar derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| 6a | AChE | 89 |
| 6b | Urease | 0.75 |
Antimicrobial Activity
The antibacterial properties of related compounds have been documented, indicating broad-spectrum activity against various bacterial strains.
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 cells. Results showed that treatment led to increased apoptosis rates compared to untreated controls. Flow cytometry confirmed that the compound prompted significant cell cycle arrest and increased expression of apoptotic markers.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition potential of oxadiazole derivatives against AChE and urease. The results indicated that modifications in the chemical structure could enhance inhibitory potency, suggesting a pathway for developing more effective therapeutic agents.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c1-30-19-7-4-16(23)12-18(19)25-20(29)13-28-10-8-15(9-11-28)22-26-21(27-31-22)14-2-5-17(24)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDGUDFKTJEWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














